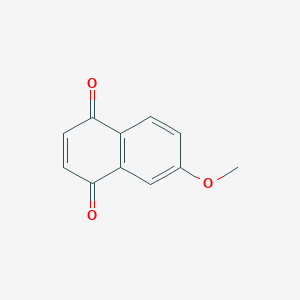

6-Methoxynaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

29263-68-1 |

|---|---|

Molecular Formula |

C11H8O3 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

6-methoxynaphthalene-1,4-dione |

InChI |

InChI=1S/C11H8O3/c1-14-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6H,1H3 |

InChI Key |

BIKKFRNAWPZBQE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 6 Methoxynaphthalene 1,4 Dione

Established Synthetic Routes to 6-Methoxynaphthalene-1,4-dione

The construction of the this compound framework can be achieved through several strategic approaches, each starting from different precursor molecules and employing distinct reaction cascades.

Regioselective Synthesis from Precursor Molecules

The regioselective synthesis of this compound and its direct precursors often relies on the controlled manipulation of appropriately substituted naphthalene (B1677914) or tetralone skeletons. A common strategy involves the synthesis of a substituted naphthol, which can then be oxidized to the desired quinone.

For instance, 6-methoxy-2-naphthol (B1581671) is a critical precursor, which can be prepared from 6-bromo-2-methoxynaphthalene. orgsyn.org The Grignard reagent formed from the bromide is reacted with trimethyl borate, followed by oxidative workup with hydrogen peroxide to yield the naphthol. orgsyn.org

Another important precursor is 6-methoxy-1-tetralone (B92454). The synthesis of 2-hydroxy-6-methoxynaphthalene-1,4-dione, a closely related derivative, has been successfully achieved starting from 6-methoxy-1-tetralone in an 84% yield. ibs.re.kr This highlights the utility of tetralones as versatile starting materials for accessing this class of naphthoquinones.

Furthermore, processes starting from 2-bromo-6-methoxynaphthalene (B28277) have been developed for the synthesis of related structures, indicating its role as a viable starting point for building the core structure. google.com

Oxidative Transformations in Naphthoquinone Formation

Oxidation is a fundamental step in the synthesis of naphthoquinones from their hydroaromatic or functionalized aromatic precursors. Various oxidizing agents can be employed to convert substituted naphthalenes or tetralones into the 1,4-dione system.

A notable example, although for an isomeric compound, is the oxidation of 1-formyl-2-methoxynaphthalene using N-bromosuccinimide (NBS) in aqueous dimethylformamide (DMF) to produce 2-methoxynaphthalene-1,4-dione in 77% yield. cimap.res.in This type of benzylic oxidation followed by aromatization represents a powerful method for quinone formation. Similarly, the oxidation of 1-tetralones is a common strategy to access the naphthoquinone core. google.com

The choice of oxidant is crucial for achieving high yields and avoiding side reactions. Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) are known to be effective for such transformations. scielo.br

Diels-Alder and Related Cycloaddition Approaches for Naphthalene-1,4-dione Framework Construction

The Diels-Alder reaction provides a powerful and convergent route for the construction of the bicyclic naphthoquinone skeleton. nih.gov This [4+2] cycloaddition reaction typically involves a substituted benzoquinone acting as the dienophile and a suitable diene.

A specific synthesis of a this compound derivative involves the regioselective cycloaddition of 2-chloro-6-(1,3-dioxan-2-yl)cyclohexa-2,5-diene-1,4-dione with a silyloxydiene. scielo.br This reaction proceeds to form the protected 8-hydroxy-6-methoxynaphthalene-1,4-dione framework, demonstrating the feasibility of this approach for accessing highly functionalized systems. scielo.br The regiochemistry of these cycloadditions is often controlled by the electronic nature of the substituents on both the diene and the dienophile. Studies have shown that the methoxy (B1213986) substituent on the naphthoquinone ring acts as an electron-donating group, influencing the outcome of the Diels-Alder reaction. researchgate.net

| Dienophile | Diene | Product | Yield | Reference |

| 2-chloro-6-(1,3-dioxan-2-yl)cyclohexa-2,5-diene-1,4-dione | 1-methoxy-3-((trimethylsilyl)oxy)buta-1,3-diene | 2-(1,3-dioxan-2-yl)-8-hydroxy-6-methoxynaphthalene-1,4-dione | 62% | scielo.br |

| 6-methoxynaphthoquinone | trans-1-methoxy-3-methyl-1,3-butadiene | Anthraquinone adducts | N/A | researchgate.net |

Functionalization and Derivatization of the this compound System

Once the core structure is synthesized, it can be further modified to introduce a variety of functional groups, tuning its chemical and physical properties.

Introduction of Diverse Substituents via Nucleophilic and Electrophilic Reactions

The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack, particularly Michael addition at the C2 and C3 positions. The presence of the methoxy group at the C6 position influences the reactivity and regioselectivity of these reactions. Electron-donating groups on the benzenoid ring can direct nucleophilic attack to the C3 position. udhtu.edu.ua

For example, various amines can be reacted with methoxynaphthoquinones to yield aminonaphthoquinone derivatives. scielo.br In a related system, 5-substituted-2,3-dichloro-1,4-naphthoquinones react with aminotriazole thiols via nucleophilic substitution of a chlorine atom. researchgate.net

Electrophilic substitution reactions, such as nitration and bromination, can also be performed, although sometimes on a more complex derivative. For instance, the methyl ether of a benzazepine derived from 2-methoxynaphthalene-1,4-dione undergoes electrophilic substitution to yield 7-substituted analogs. nih.gov

| Starting Material | Reagent | Reaction Type | Product | Reference |

| 2-methoxy-1,4-naphthoquinone (B1202248) | picolylamine | Nucleophilic Substitution | 2-(picolylamino)naphthalene-1,4-dione | scielo.br |

| 5-amino-2,3-dichloro-1,4-naphthoquinone | 4-amino-5-(2-methylfuran)-4H-1,2,4-triazoles-3-thiol | N-Nucleophilic Substitution | Substituted aminonaphthoquinone | researchgate.net |

| Benzazepine 3-methyl ether | Bromine | Electrophilic Bromination | 7-Bromo-benzazepine derivative | nih.gov |

Modifications and Transformations of the Methoxy Moiety

The methoxy group at the C6 position is a key functional handle that can be transformed into other groups, most commonly a hydroxyl group via demethylation. This transformation is often a crucial step in the synthesis of natural products or their analogs.

Several reagents are effective for the cleavage of aryl methyl ethers. A combination of aluminium chloride and thiourea (B124793) has been used to demethylate 1-oxo-1,2,3,4-tetrahydro-6-methoxynaphthalene to the corresponding phenol. google.com Boron tribromide (BBr₃) is another powerful reagent for selective O-demethylation, often used at low temperatures. scielo.br In some cases, Grignard reagents have also been shown to facilitate the cleavage of aromatic methyl ethers. publish.csiro.au This demethylation step is critical in syntheses where the methoxy group serves as a protecting group for a phenol, which is deprotected in the final stages of the synthetic sequence. nih.gov

| Substrate | Reagent | Product | Reference |

| 1-oxo-1,2,3,4-tetrahydro-6-methoxynaphthalene | Aluminium chloride / Thiourea | 1-oxo-1,2,3,4-tetrahydro-6-hydroxynaphthalene | google.com |

| 8,8-dimethoxy-6-methyl-1,2,3,4-tetrahydro-2,3-epoxynaphthalene-1,4-dione | Boron tribromide | 8-hydroxy-8-methoxy-6-methyl-1,2,3,4-tetrahydro-2,3-epoxynaphthalene-1,4-dione | scielo.br |

| Substituted 2-methoxynaphthalene-1,4-diones | HBr / Acetic Acid | Substituted 2-hydroxynaphthalene-1,4-diones (as benzazepines) | nih.gov |

Synthesis of Conjugates and Hybrid Systems

The synthesis of conjugates and hybrid molecules is a prominent strategy to enhance or modify the biological and chemical properties of a core scaffold. This approach involves covalently linking the primary molecule, such as a naphthoquinone, to another distinct chemical entity, which can range from simple functional groups to complex pharmacophores.

One common method for creating hybrid systems is through the condensation of a naphthalene precursor with various aldehydes to form chalcone (B49325) hybrids. For instance, naphthalene-chalcone hybrids can be synthesized via the condensation of 2-Acetyl-6-methoxy naphthalene with a range of aromatic or heteroaromatic aldehydes. researchgate.net This reaction is typically performed at room temperature and provides a versatile route to a library of hybrid compounds. researchgate.net

Another significant class of hybrid molecules involves the integration of a 1,4-naphthoquinone (B94277) moiety with nitrogen-containing heterocycles like triazoles or with polyamine chains. unitn.it The 1,2,3-triazole ring, known for its chemical stability and ability to increase water solubility, can be linked to the naphthoquinone core. unitn.it Prasad et al. reported a three-step synthesis of 1,4-naphthoquinone-1,2,3-triazole hybrids, which involves a copper-catalyzed azide-alkyne cycloaddition as the key step. unitn.it Similarly, polyamine-naphthoquinone conjugates have been developed, highlighting the potential for targeting cellular polyamine transporter systems. unitn.it

Further diversification can be achieved by creating amide and imidazole (B134444) conjugates. nih.gov Starting from a suitable amino-substituted naphthoquinone, reaction with various acid chlorides can produce a series of amide intermediates. These amides can then be further reacted and cyclized under basic conditions to yield ring-closed imidazole derivatives in moderate to high yields. nih.gov

Table 1: Examples of Synthesized Naphthoquinone Conjugates and Hybrids

| Starting Naphthoquinone Derivative | Conjugate Partner | Key Reaction Type | Resulting Hybrid System | Reference |

|---|---|---|---|---|

| 2-Acetyl-6-methoxy naphthalene | Aromatic/Heteroaromatic aldehydes | Condensation | Naphthalene-Chalcone | researchgate.net |

| Menadione (2-methyl-1,4-naphthoquinone) | Azides, Alkynes | Copper-Catalyzed Azide-Alkyne Cycloaddition | 1,4-Naphthoquinone-1,2,3-triazole | unitn.it |

| 2-chloro-3-aminonaphthoquinone derivative | Acid Chlorides, Aminopropylpiperidine | Amidation, Cyclization | Naphthoquinone-imidazole | nih.gov |

| 1,4-Naphthoquinone | Polyamines | Nucleophilic Substitution | Naphthoquinone-Polyamine | unitn.it |

Palladium-Catalyzed Coupling Reactions in Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aromatic systems, including naphthalene derivatives. These methods allow for the precise formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

A notable application is the Suzuki-Miyaura cross-coupling reaction for the synthesis of aryl-substituted naphthalenes. uniroma1.it This reaction typically involves the coupling of a halogenated naphthalene derivative with an arylboronic acid in the presence of a palladium catalyst, a suitable ligand (like SPhos), and a base. uniroma1.it This methodology is versatile and compatible with a wide array of functional groups on the arylboronic acid, including aldehydes, ketones, and esters, enabling the creation of diverse 6-aryldopamine derivatives from catechol precursors. uniroma1.it The construction of complex binaphthalene cores has also been achieved using Suzuki-Miyaura coupling on a gram scale with high yields. researchgate.net

Another advanced palladium-catalyzed method is the dearomative 1,4-difunctionalization of naphthalenes. nih.govrsc.org This reaction transforms the aromatic naphthalene ring into a more complex, three-dimensional structure. The process involves an intramolecular dearomative Heck-type insertion, which generates a π-allylpalladium intermediate. This intermediate is then captured by a nucleophile, leading to the formation of functionalized spirooxindoles in high yields and with excellent diastereoselectivity. nih.gov This strategy effectively mimics the 1,4-addition reactions seen in simple conjugated dienes but applies them to the more challenging aromatic system of naphthalene. nih.gov

Table 2: Palladium-Catalyzed Reactions for Naphthalene Derivatization

| Reaction Type | Naphthalene Substrate | Coupling Partner / Reagent | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halogenated Catechol Derivative | Phenylboronic acid | Pd₂(dba)₃ / SPhos | 6-Aryl Dopamine Derivative | - | uniroma1.it |

| Suzuki-Miyaura Coupling | Bromonaphthol | Pinacol ester of diboronic acid | PdCl₂(dppf) | Binaphthalene Core | 88% | researchgate.net |

| Dearomative 1,4-Difunctionalization | N-arylnaphthylamide | Various Nucleophiles (e.g., aniline) | Pd(OAc)₂ / Ligand | Spirooxindole | up to 99% | nih.gov |

Stereoselective Synthesis of Advanced Derivatives

The stereoselective synthesis of advanced derivatives allows for precise control over the three-dimensional arrangement of atoms, which is crucial for creating molecules with specific spatial orientations.

Regio- and stereoselective synthesis methods have been developed for the preparation of substituted tetrahydronaphthalenes from naphthalene. researchgate.net For example, the silver-induced substitution of trans,cis,trans-1,2,3,4,5,8-hexabromo-1,2,3,4-tetrahydronaphthalene can yield specific diastereomers such as cis,cis,trans-2,3,5,8-tetrabromo-4-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. researchgate.net This demonstrates how specific reagents can control the stereochemical outcome of a reaction on the naphthalene core. Base-promoted aromatization of these intermediates can then lead to specific tribromo-methoxynaphthalene derivatives. researchgate.net

Highly complex heterocyclic systems with multiple stereocenters can also be constructed stereoselectively. A sequence involving an internal redox reaction followed by an inverse electron-demand hetero-Diels–Alder (IEDHDA) reaction has been described for this purpose. rsc.org When specific alkenylidene barbiturates are treated with a catalytic amount of Sc(OTf)₃, a cascade reaction is initiated that builds intricate 6/7/6-fused heterocyclic structures in a single step with high control over the resulting stereochemistry. rsc.org

Furthermore, the palladium-catalyzed dearomative 1,4-difunctionalization reaction mentioned previously is noted for its high diastereoselectivity, providing functionalized spirooxindoles as a single diastereomer. nih.govrsc.org This highlights how a single catalytic method can achieve both functionalization and stereochemical control.

Table 3: Examples of Stereoselective Syntheses

| Synthetic Strategy | Starting Material | Key Reagents/Catalyst | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Silver-Induced Substitution | trans,cis,trans-1,2,3,4,5,8-hexabromo-1,2,3,4-tetrahydronaphthalene | AgClO₄, Methanol | cis,cis,trans-2,3,5,8-tetrabromo-4-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | Specific Diastereomer (cis,cis,trans) | researchgate.net |

| Redox/IEDHDA Cascade | Alkenylidene barbiturate | Sc(OTf)₃ | 6/7/6-fused heterocycle | High Diastereoselectivity | rsc.org |

| Pd-Catalyzed Dearomatization | N-arylnaphthylamide | Pd(OAc)₂ | Functionalized Spirooxindole | Exclusive Diastereoselectivity | nih.gov |

Advanced Spectroscopic and Structural Characterization Techniques for 6 Methoxynaphthalene 1,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. Through the analysis of ¹H, ¹³C, and two-dimensional spectra, the precise arrangement of atoms and the electronic environment within the molecule can be mapped.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of methoxynaphthoquinone derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring currents and the electron-withdrawing carbonyl groups. The methoxy (B1213986) group protons characteristically appear as a sharp singlet further upfield.

For 2-methoxynaphthalene-1,4-dione, the aromatic protons on the unsubstituted ring appear as complex multiplets, while the lone proton on the quinone ring and the methoxy protons each produce a distinct singlet. acs.org The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the naphthalene (B1677914) core.

Table 1: ¹H NMR Spectroscopic Data for 2-Methoxynaphthalene-1,4-dione and a Derivative

| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| 2-Methoxynaphthalene-1,4-dione | CDCl₃ | 8.14–8.01 (m, 2H, Ar-H), 7.78–7.63 (m, 2H, Ar-H), 6.16 (s, 1H, H-3), 3.89 (s, 3H, -OCH₃) | acs.org |

| 2-(Benzyloxy)naphthalene-1,4-dione | CDCl₃ | 8.17–8.01 (m, 2H), 7.75–7.65 (m, 2H), 7.48–7.31 (m, 5H), 6.22 (s, 1H), 5.12 (s, 2H) | acs.org |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The carbonyl carbons of the quinone system are highly deshielded and appear at the far downfield end of the spectrum (typically δ 180-185 ppm). The carbon atom attached to the methoxy group is also significantly shifted, while the methoxy carbon itself resonates around δ 56 ppm. acs.org The remaining aromatic and olefinic carbons appear in the δ 110-160 ppm range.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methoxynaphthalene-1,4-dione

| Compound | Solvent | ¹³C Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 2-Methoxynaphthalene-1,4-dione | CDCl₃ | 184.85 (C=O), 180.11 (C=O), 160.44 (C-O), 134.35, 133.36, 132.02, 131.05, 126.71, 126.19 (Ar-C), 109.90 (C-3), 56.44 (-OCH₃) | acs.org |

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the connection of adjacent protons, which is particularly useful for assigning protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, enabling the direct assignment of a carbon signal based on its attached proton's chemical shift. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton by connecting fragments, for instance, by showing a correlation from the methoxy protons to the C-2 carbon, confirming the position of the methoxy group. nih.gov Studies on various naphthoquinone derivatives have utilized these 2D techniques for definitive structural confirmation. nih.govresearchgate.netnih.gov

Carbon-13 (¹³C) NMR Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of a methoxynaphthoquinone is dominated by characteristic absorption bands. The most prominent are the strong stretches from the two carbonyl (C=O) groups of the quinone moiety, which typically appear in the 1650-1685 cm⁻¹ region. acs.orgiucr.org The presence of two distinct C=O bands can sometimes be observed due to the asymmetric electronic environment created by the methoxy substituent. Other key absorptions include C=C stretching vibrations from the aromatic ring (around 1600 cm⁻¹) and the characteristic C-O stretching vibrations of the aryl ether linkage of the methoxy group (around 1240 cm⁻¹). acs.orgrsc.org

Table 3: Key FT-IR Absorption Frequencies (cm⁻¹) for 2-Methoxynaphthalene-1,4-dione

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3048 | acs.org |

| Quinone C=O Stretch | 1679 | acs.org |

| Aromatic C=C Stretch | 1602 | acs.org |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1241 | acs.org |

| Symmetric C-O-C Stretch | 1043 | acs.org |

| C-H Bend (out-of-plane) | 722 | acs.org |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of structural information: the precise molecular weight and, through analysis of fragmentation patterns, clues about the molecule's substructures. In high-resolution mass spectrometry (HRMS), the molecular ion peak (M⁺) can be measured with enough accuracy to determine the molecular formula. acs.org

Upon ionization, the molecular ion can undergo fragmentation. For methoxynaphthoquinones, a characteristic fragmentation pathway involves the loss of a methyl radical (•CH₃) from the methoxy group, resulting in a prominent peak at [M-15]⁺. Another common fragmentation is the loss of formaldehyde (B43269) (CH₂O), leading to a peak at [M-30]⁺. Analysis of 2-methoxy-1,4-naphthoquinone (B1202248) shows significant fragment ions at m/z 173 [M-CH₃]⁺ and 158 [M-OCH₂]⁺, which are valuable for structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in a single crystal. This technique gives definitive proof of connectivity and stereochemistry and offers insights into intermolecular interactions in the solid state.

A study on 2-methoxynaphthalene-1,4-dione determined its crystal structure, providing key geometric parameters. researchgate.net The analysis confirmed the planarity of the naphthalene-1,4-dione unit and showed that the methoxy group lies nearly in the same plane. researchgate.net Such data is invaluable for understanding the molecule's intrinsic geometry and how it packs in a crystalline lattice.

Table 4: Crystallographic Data for 2-Methoxynaphthalene-1,4-dione

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₈O₃ | researchgate.net |

| Molecular Weight | 188.17 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Unit Cell Dimensions | a = 3.904 (3) Å | researchgate.net |

| b = 7.662 (6) Å | ||

| c = 28.81 (2) Å | ||

| β = 93.562 (7)° | ||

| Volume (V) | 860.1 (12) ų | researchgate.net |

| Z (Molecules per unit cell) | 4 | researchgate.net |

Biological Activity Profiles and Mechanistic Insights in Vitro Studies of 6 Methoxynaphthalene 1,4 Dione and Analogues

In Vitro Cytotoxicity and Anticancer Potential

Evaluation against Various Human Cancer Cell Lines

The cytotoxic effects of 6-methoxynaphthalene-1,4-dione and its analogs have been evaluated against a variety of human cancer cell lines. jst.go.jpscielo.brmdpi.compreprints.org These studies aim to determine the concentration of the compounds required to inhibit the growth of cancer cells by 50% (IC50), a standard measure of cytotoxicity.

A series of 1,4-naphthoquinone (B94277) oxime derivatives were synthesized and tested against five human cancer cell lines: HCT-15 (colorectal cancer), MDA-MB-231 (breast cancer), BEL-7402 (liver cancer), HCT-116 (colorectal cancer), and A2780 (ovarian cancer). jst.go.jp One particular derivative, compound 14, demonstrated significant cytotoxicity against MDA-MB-231, BEL-7402, and A2780 cell lines with IC50 values of 0.66 ± 0.05 µM, 5.11 ± 0.12 µM, and 8.26 ± 0.22 µM, respectively. jst.go.jp Notably, these compounds exhibited lower toxicity towards normal human skin fibroblast (HSF) cells. jst.go.jp

Another study investigated the cytotoxicity of 2-chloro-7-methoxynaphthalene-1,4-dione (B8692760) against H460 (lung cancer), MDA-MB-231 (breast cancer), and A2780 (ovarian cancer) cell lines. scielo.brvulcanchem.com The reported IC50 values were 3.048 × 10⁻⁵ mol/L for H460, 2.16 × 10⁻⁵ mol/L for MDA-MB-231, and 2.68 × 10⁻⁶ mol/L for A2780. scielo.brvulcanchem.com

Furthermore, a study on 5,8-dihydroxy-1,4-naphthoquinone (B181067) derivatives, including methoxylated analogs, was conducted on Neuro-2a mouse neuroblastoma cells. mdpi.comnih.gov The cytotoxic activities, expressed as EC50 values, ranged from 2.7 to 87.0 μM for the more potent compounds. nih.gov

The following table summarizes the cytotoxic activities of some this compound analogs against various cancer cell lines.

| Compound | Cancer Cell Line | IC50/EC50 (µM) |

| Compound 14 (a 1,4-naphthoquinone oxime derivative) | MDA-MB-231 (Breast) | 0.66 ± 0.05 |

| BEL-7402 (Liver) | 5.11 ± 0.12 | |

| A2780 (Ovarian) | 8.26 ± 0.22 | |

| 2-Chloro-7-methoxynaphthalene-1,4-dione | H460 (Lung) | 30.48 |

| MDA-MB-231 (Breast) | 21.6 | |

| A2780 (Ovarian) | 2.68 | |

| Acetylated O- and S-glycosides of 1,4-NQs | Neuro-2a (Neuroblastoma) | 2.7–16.4 |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Cytotoxicity

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to understand how the chemical structure of a compound influences its biological activity. nih.govsid.ir For 1,4-naphthoquinone derivatives, QSAR studies have been conducted to identify the structural features that are crucial for their cytotoxic effects.

One review highlighted that the cytotoxic activities of 1,4-naphthoquinones against various cancer cell lines, including L1210, A549, SNU-1, and K562, are largely dependent on their hydrophobicity. nih.gov This suggests that the ability of the compound to pass through cell membranes plays a significant role in its anticancer activity.

In a study of 5,8-dihydroxy-1,4-naphthoquinone derivatives tested against Neuro-2a cancer cells, a QSAR model was developed to predict their cytotoxic activity. nih.gov This model helped in identifying specific molecular descriptors that are related to the cytotoxicity of these compounds. nih.gov The introduction of different functional groups into the 1,4-naphthoquinone structure has been shown to significantly affect their biological activity. researchgate.netresearchgate.net

Molecular Mechanisms of Antineoplastic Action in Cellular Systems

The anticancer effects of this compound and its analogs are attributed to several molecular mechanisms. jst.go.jppreprints.orgnih.gov These mechanisms often involve complex cellular processes that ultimately lead to cancer cell death.

A primary mechanism of action for many naphthoquinones is the generation of reactive oxygen species (ROS). jst.go.jpnih.gov ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, leading to a state of oxidative stress. mdpi.com

The quinone structure of these compounds allows them to participate in redox cycling, a process that generates ROS. vulcanchem.com This redox cycling can lead to the formation of semiquinone radicals, which can then transfer an electron to oxygen to produce superoxide (B77818) radicals. nih.gov These superoxide radicals can further generate other ROS, such as hydroxyl radicals, which are highly damaging to cells. nih.gov Studies have shown that treatment of cancer cells with naphthoquinone derivatives leads to a significant increase in intracellular ROS levels, and this effect can be blocked by ROS inhibitors. nih.gov This increase in ROS is a key factor in inducing apoptosis (programmed cell death) in cancer cells. nih.gov

Another important mechanism is bioreductive alkylation. jst.go.jpugent.be This process involves the enzymatic reduction of the quinone moiety to a hydroquinone. nih.gov This reduction can lead to the formation of highly reactive intermediates, such as quinone methides, which can then covalently bind to and inactivate essential cellular macromolecules like DNA and proteins. ugent.be This alkylation process disrupts normal cellular functions and contributes to the cytotoxic effects of these compounds. The one-electron reduction of 2- and 6-methyl-1,4-naphthoquinone (B15433) derivatives has been studied, revealing that the semiquinone form does not readily eliminate a leaving group, but immediate loss occurs upon two-electron reduction to the hydroquinone. nih.gov

Naphthoquinones can also exert their anticancer effects by interacting with DNA and inhibiting the activity of topoisomerases. jst.go.jppreprints.org Topoisomerases are enzymes that are essential for DNA replication, transcription, and repair. preprints.org By inhibiting these enzymes, naphthoquinones can cause DNA strand breaks and disrupt the integrity of the genome, ultimately leading to cell death. jst.go.jpnih.gov

Some 1,4-naphthoquinone derivatives have been shown to inhibit topoisomerase I, while others, like 2-chloro-7-methoxynaphthalene-1,4-dione, are suggested to inhibit topoisomerase II by intercalating into DNA. preprints.orgvulcanchem.com The ability of these compounds to bind to DNA and interfere with the function of topoisomerases is a significant contributor to their cytotoxic and antineoplastic properties.

Protein Binding and Modulation of Cellular Pathways

The interaction of this compound and its analogues with proteins is a key aspect of their biological activity, leading to the modulation of various cellular pathways. Molecular docking studies have provided significant insights into these interactions. For instance, certain 6-methoxynaphthalene derivatives have been investigated for their binding affinity to the active site of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme implicated in cancer development. researchgate.net One such derivative, compound 6b, demonstrated a high binding score, forming five hydrogen bonds with the NADP cofactor and key amino acid residues like Tyr55 and Glu222 within the enzyme's active site. researchgate.net This interaction is predicted to be stronger than that of the known inhibitor indomethacin, which forms three hydrogen bonds. researchgate.net The binding of these compounds within the hydrophobic pocket of the AKR1C3 active site, on top of the nicotinamide (B372718) moiety of the coenzyme, suggests a potential mechanism for their anti-neoplastic activities independent of COX-2 inhibition. researchgate.net

Furthermore, other naphthoquinone analogues have been identified as inhibitors of MALT1 paracaspase, a promising therapeutic target for certain types of lymphoma. ibs.re.kr The initial hit, a 4-amino-1,2-naphthoquinone (B1620441), and its more potent analogue, β-lapachone, were found to inhibit MALT1 activity. ibs.re.kr Molecular modeling predicts that β-lapachone binds within the paracaspase domain of MALT1. ibs.re.kr The mechanism of action for some naphthoquinones is also attributed to their ability to inhibit enzymes like PI3K and topoisomerase II by binding to ATP pockets and intercalating with DNA. vulcanchem.com The electron-deficient quinone core facilitates redox cycling, which can generate reactive oxygen species (ROS) and induce apoptosis. vulcanchem.com Some 5-hydroxy-2-methoxynaphthalene-1,4-dione (B1247089) derivatives have been noted to inhibit cellular pathways such as the STAT3 pathway, which is crucial for cell signaling.

Antimicrobial and Antifungal Investigations

Naphthoquinones, including this compound and its analogues, have demonstrated significant antimicrobial and antifungal properties against a range of pathogens. smolecule.comnih.gov Studies have shown that these compounds exhibit considerable activity, with minimum inhibitory concentration (MIC) values often in the low microgram per milliliter range. nih.gov

In terms of antifungal activity, 2-methoxynaphthalene-1,4-dione (a positional isomer of this compound) has been identified as a promising candidate against Cryptococcus neoformans and Cryptococcus gattii, with MIC values ranging from 3.12 to 12.5 µg/mL. mdpi.comnih.gov Notably, this compound displayed a synergistic effect when combined with amphotericin B, a conventional antifungal drug. mdpi.comnih.gov Other analogues, such as 3-arylamino-5-methoxynaphthalene-1,4-diones, have also shown potent antifungal activity against Candida and Aspergillus niger species. researchgate.net For instance, certain derivatives have exhibited MIC values as low as 3.13 µg/mL. researchgate.net Halogenated naphthoquinones have also been effective, with MIC values below 10 μg/mL against Candida albicans and Trichophyton mentagrophytes. vulcanchem.com

Regarding antibacterial activity, various naphthalene-1,4-dione derivatives have shown significant efficacy, particularly against Staphylococcus aureus, with MIC values ranging from 7.8 to 500 μg/ml. nih.gov A compound isolated from Impatiens balsamina, 2-methoxy-1,4-naphthoquinone (B1202248), demonstrated potent activity against antibiotic-resistant H. pylori, with MICs between 0.156-0.625 µg/ml, comparable to the antibiotic amoxicillin. japsonline.com

Table 1: Antifungal Activity of 2-Methoxynaphthalene-1,4-dione and Analogues

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Methoxynaphthalene-1,4-dione | Cryptococcus spp. | 3.12 - 12.5 | mdpi.comnih.gov |

| 3-Arylamino-5-methoxy-naphthalene-1,4-diones | Candida spp., Aspergillus niger | Potent activity | researchgate.net |

| Halogenated naphthoquinones | Candida albicans, Trichophyton mentagrophytes | < 10 | vulcanchem.com |

Table 2: Antibacterial Activity of Naphthoquinone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Naphthalene-1,4-dione derivatives | Staphylococcus aureus | 7.8 - 500 | nih.gov |

| 2-Methoxy-1,4-naphthoquinone | Helicobacter pylori (antibiotic-resistant) | 0.156 - 0.625 | japsonline.com |

The antimicrobial and antifungal effects of this compound and its analogues are believed to stem from multiple molecular mechanisms. ontosight.ai The quinone structure is central to this activity, enabling the compounds to participate in redox cycling and generate reactive oxygen species (ROS). vulcanchem.com This induction of oxidative stress can be detrimental to microbial cells.

A key proposed mechanism is the disruption of microbial cell membranes. The lipophilic nature of the naphthalene (B1677914) core, modified by substituents, allows these compounds to intercalate into the lipid bilayer, altering membrane fluidity and permeability. vulcanchem.com This can lead to the leakage of essential cellular components and ultimately, cell death. The presence of a chloro group in some analogues has been shown to enhance this membrane disruption. vulcanchem.com

Furthermore, these compounds can inhibit essential metabolic processes by targeting microbial enzymes. ontosight.aimdpi.com Their ability to act as electron acceptors allows them to interfere with cellular respiration and electron transport chains. researchgate.net For example, some quinone derivatives have been shown to inhibit electron transfer between succinate (B1194679) and coenzyme Q, a vital step in the respiratory chain. researchgate.net This disruption of energy metabolism is a significant contributor to their antimicrobial efficacy.

Efficacy against Specific Bacterial and Fungal Strains

Antioxidant Activities and Redox Modulation

Compounds based on the this compound scaffold have been evaluated for their antioxidant potential through various in vitro assays. japsonline.com The capacity of these molecules to scavenge free radicals is a key indicator of their antioxidant activity.

One of the most common methods used is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. japsonline.comspringermedizin.denih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. nih.gov Studies on ethanolic extracts of Impatiens balsamina, which contains 2-methoxynaphthalene-1,4-dione, have demonstrated significant free radical scavenging activity using this method. japsonline.com However, some synthetic naphthoquinone derivatives have shown limited ability to scavenge DPPH radicals in cell-free assays. nih.gov For example, one study found that a 1,4-naphthoquinone derivative, U-548, only exhibited a maximum of 47.41% scavenging at a concentration of 100 µM. nih.gov Another study on a series of chalcogen-naphthoquinones found that most compounds had an EC50 value of over 500 μM in the DPPH assay, indicating weak radical scavenging activity. rsc.org

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another method used to assess radical scavenging capacity. springermedizin.denih.gov This assay measures the ability of a compound to quench the ABTS radical cation. The antioxidant capacity is often compared to a standard antioxidant like ascorbic acid. nih.gov

The antioxidant activity of these compounds is structure-dependent. For instance, the presence of hydroxyl groups, as seen in 5-hydroxy-1,4-naphthoquinone (juglone), is known to enhance antioxidant properties. researchgate.net

Table 3: Radical Scavenging Activity of Naphthoquinone Derivatives

| Compound/Extract | Assay | Result | Reference |

|---|---|---|---|

| Ethanolic extract of Impatiens balsamina (contains 2-methoxynaphthalene-1,4-dione) | DPPH | High free radical scavenging activity | japsonline.com |

| 1,4-Naphthoquinone derivative (U-548) | DPPH | 47.41% scavenging at 100 µM | nih.gov |

| Chalcogen-naphthoquinones | DPPH | EC50 > 500 μM | rsc.org |

The quinone moiety in this compound and its analogues is fundamental to their participation in biological electron transfer processes. rsc.org Quinones are known to be important links in electron transport chains and are involved in a multitude of oxidative processes within cells. researchgate.net

Depending on the cellular environment and the specific molecular structure, these compounds can act as either pro-oxidants or antioxidants. rsc.org As pro-oxidants, they can accept electrons, leading to the formation of semiquinone radicals. These radicals can then react with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS), which can induce oxidative stress and cellular damage. vulcanchem.com This pro-oxidant activity is a key mechanism in their antimicrobial and potential anticancer effects. ontosight.ai

Conversely, under certain conditions, they can act as antioxidants by participating in redox cycles that protect cells from ROS. rsc.org Their ability to be reversibly reduced and oxidized allows them to function as electron carriers. The redox properties of these molecules can be significantly altered by substitutions on the naphthalene ring. rsc.org For example, the introduction of fluorine into the 2-methyl group of 1,4-naphthoquinone has been shown to make the compound more oxidizing and photoreactive. rsc.org This modulation of their redox potential is crucial for their diverse biological activities and their potential applications in various pharmaceutical research areas. rsc.org

In Vitro Radical Scavenging Assays

Enzyme Inhibition Studies

The inhibitory potential of this compound and its structural relatives has been evaluated against several critical enzymes implicated in disease pathways.

Aldehyde-Keto Reductase 1C3 (AKR1C3) Inhibition

Aldo-keto reductase 1C3 (AKR1C3) is a key enzyme in the biosynthesis of potent androgens and is implicated in the progression of castration-resistant prostate cancer (CRPC). nih.govresearchgate.net Non-steroidal anti-inflammatory drugs (NSAIDs) have been identified as a class of compounds that inhibit AKR1C3. plos.org Naproxen (B1676952), chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is not only an NSAID but also a potent inhibitor of AKR1C3. nih.govplos.org

Structure-activity relationship studies on naproxen and its analogues have provided insights into the structural requirements for AKR1C3 inhibition. The 6-methoxy group on the naphthalene ring is a key feature. nih.gov For instance, (R)-naproxen demonstrated greater potency and selectivity for AKR1C3 over the related enzyme AKR1C2, with IC₅₀ values of 50 nM and 2.75 µM, respectively. nih.gov Further modifications, such as replacing the 6-methoxy group with a thiomethyl group, resulted in a three-fold increase in inhibitory potency for AKR1C3. nih.gov

Molecular docking studies have been employed to understand the binding interactions of these compounds within the AKR1C3 active site. researchgate.net For a derivative of 6-methoxynaphthalene, the proposed binding mode showed multiple hydrogen bonds with the NADP+ cofactor and key amino acid residues like Tyr55 and Glu222. researchgate.net These interactions help to anchor the inhibitor within the enzyme's active site, explaining its inhibitory effect. plos.orgresearchgate.net

Table 1: Inhibitory Activity of Naproxen and Analogues against AKR1C Enzymes

| Compound | Target Enzyme | IC₅₀ Value | Selectivity Notes |

| (R)-Naproxen | AKR1C3 | 50 nM | More potent and selective for AKR1C3 than naproxen. nih.gov |

| (R)-Naproxen | AKR1C2 | 2.75 µM | |

| Compound 9 (-SMe group) | AKR1C3 | 60 nM | 3-fold increase in potency over naproxen. nih.gov |

| Compound 9 (-SMe group) | AKR1C2 | Unchanged | 25-fold selectivity for AKR1C3 over AKR1C2. researchgate.net |

| Indomethacin | AKR1C3 | Potent Inhibitor | Considered a potent inhibitor of AKR1C3. researchgate.net |

MALT1 Paracaspase Inhibition

Mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) is a paracaspase essential for signaling pathways in lymphocytes and is a therapeutic target in certain types of lymphoma, such as activated B cell-like diffuse large B-cell lymphoma (ABC-DLBCL). asco.orgnih.govibs.re.kr The proteolytic activity of MALT1 is crucial for activating NF-κB signaling. ibs.re.krfrontiersin.org

High-throughput screening and subsequent structure-based design led to the identification of the 1,2-naphthoquinone (B1664529) scaffold as a novel class of MALT1 inhibitors. ibs.re.kr While initial hits like 4-amino-1,2-naphthoquinone showed enzymatic inhibition, they had poor cellular activity. ibs.re.kr This led to the investigation of structurally similar compounds, including β-lapachone, which was found to be a direct inhibitor of MALT1 with an IC₅₀ of 1.9 μM. ibs.re.kr A synthesized analogue, 2-Hydroxy-6-methoxynaphthalene-1,4-dione, shares the core naphthoquinone structure. ibs.re.kr

Further studies on β-lapachone analogues demonstrated that substitutions on the naphthoquinone ring could modulate activity. ibs.re.kr The cellular activity of β-lapachone was confirmed with an antiproliferative IC₅₀ of 4.0 μM in the OCI-LY3 ABC-DLBCL cell line. ibs.re.kr

Table 2: MALT1 Inhibitory and Antiproliferative Activities of Naphthoquinone Analogues

| Compound | Assay | IC₅₀ Value |

| β-lapachone (4a) | MALT1 Enzyme Inhibition | 1.9 μM ibs.re.kr |

| β-lapachone (4a) | OCI-LY3 Cell Antiproliferation | 4.0 μM ibs.re.kr |

| 4-amino-1,2-naphthoquinone (1a) | MALT1 Enzyme Inhibition | ~1.9 μM (similar to 4a) ibs.re.kr |

| 4-amino-1,2-naphthoquinone (1a) | OCI-LY3 Cell Antiproliferation | Not significant ibs.re.kr |

| α-lapachone (6) | MALT1 Enzyme Inhibition | Less effective than β-lapachone ibs.re.kr |

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme involved in the de novo synthesis of pyrimidines, which are essential for DNA, RNA, and glycoprotein (B1211001) synthesis. nih.gov Inhibition of DHODH is a therapeutic strategy for various diseases, including cancer and autoimmune disorders. elifesciences.org

Lapachol, a natural naphthoquinone, has been identified as a potent inhibitor of DHODH. medchemexpress.com This suggests that the naphthoquinone scaffold, which is central to this compound, has the potential for DHODH inhibition. The active metabolite of the immunosuppressive drug leflunomide (B1674699) is a known DHODH inhibitor, and studies on its analogues have shown a good correlation between in vitro DHODH potency and in vivo activity. acs.org DHODH inhibitors can induce differentiation rather than apoptosis in malignant cells, a distinct mechanism compared to many other anti-metabolites. The efficacy of DHODH inhibitors like PTC299 has been demonstrated in myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) cell lines, where they inhibit proliferation, an effect that can be reversed by the addition of exogenous uridine. nih.govmedchemexpress.com

Investigation of Interactions with Biological Macromolecules (In Vitro)

Understanding how these compounds interact with proteins and navigate the cellular environment is crucial for elucidating their mechanisms of action.

Protein Binding Affinity and Specificity

Molecular docking studies have provided significant insights into the binding affinity and specificity of naphthoquinone-based compounds. For AKR1C3 inhibitors derived from 6-methoxynaphthalene, docking simulations revealed that the compounds fit well within the binding site, forming key interactions. researchgate.netnih.gov One derivative showed a strong binding affinity, forming hydrogen bonds with the phosphate (B84403) moiety of the NADP+ cofactor and the amino acid Tyr55. researchgate.net

In the case of MALT1, docking studies of a 4-amino-1,2-naphthoquinone inhibitor (1a) in the MALT1 crystal structure (PDB code 3UO8) helped to visualize its binding mode. ibs.re.kr Similarly, molecular simulations of β-lapachone suggested the potential for covalent bond formation with the MALT1 enzyme, which was supported by experimental washout studies. ibs.re.kr

For other naphthoquinone derivatives, docking studies against bacterial proteins like FabH and LolA have been conducted. researchgate.net These studies calculate the free binding energy and identify key hydrogen bond and π-π interactions with amino acid residues in the binding pocket, helping to explain the observed biological activity. researchgate.net For example, a 1,2,3-triazole derivative of naphthalene-1,4-dione showed a binding energy of -8.74 kcal/mol with the LolA protein of P. aeruginosa. researchgate.net

Cellular Uptake and Intracellular Distribution

The ability of a compound to enter cells and reach its intracellular target is fundamental to its biological activity. Studies on 1,4-naphthoquinone derivatives have investigated their effects on cellular processes that indirectly reflect uptake and interaction. For example, certain synthetic 1,4-naphthoquinones were shown to inhibit ATP-induced calcium influx and reduce reactive oxygen species (ROS) production in RAW 264.7 macrophage cells. researchgate.net This indicates that the compounds can cross the cell membrane to interact with intracellular targets or membrane-bound receptors. researchgate.net

The cellular uptake of phytochemicals is a recognized factor in their bioactivity. mdpi.com While direct studies on the intracellular distribution of this compound are not extensively detailed, the observed antiproliferative effects of related compounds like β-lapachone in cancer cell lines inherently confirm their ability to be taken up by cells and exert an effect. ibs.re.kr The term "aging" describes how chemicals like polycyclic aromatic hydrocarbons can become sequestered in soil, reducing their bioavailability for uptake by organisms; a similar concept of bioavailability is critical at the cellular level for therapeutic compounds. epa.gov

Computational and Theoretical Chemistry of 6 Methoxynaphthalene 1,4 Dione Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the molecular properties of naphthoquinone derivatives. These studies provide detailed information on optimized geometries, vibrational frequencies, and electronic characteristics.

Computational analyses have been performed on isomers like 2-methoxy-1,4-naphthoquinone (B1202248) (MNQ) to explore its molecular structure and properties. researchgate.netresearchgate.net Such calculations typically employ DFT methods, such as B3LYP, combined with various basis sets like 6–311++G, to achieve a high level of accuracy. researchgate.netresearchgate.net For the related compound 1-methoxynaphthalene, structure optimizations and force field calculations have utilized the B3LYP method with basis sets including B3LYP/6-311++G(d,p) to ensure excellent agreement between experimental and calculated vibrational frequencies. researchgate.net The process involves optimizing the molecule's geometry to its lowest energy state, followed by calculations of vibrational modes, which can be compared with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.netresearchgate.net

Key findings from these theoretical studies include the determination of optimized geometrical parameters, atomic charges, and the potential energy distribution (PED) for assigning vibrational wavenumbers. researchgate.net For instance, studies on MNQ have involved comparing computed IR spectra in different solvents (water, DMSO, acetone, ethanol) and the gas phase to understand environmental effects on its vibrational properties. researchgate.net Furthermore, techniques like the Hartree-Fock method and other DFT analyses are used to compute Raman spectra and gather comprehensive data on geometrical properties. researchgate.net

| Method/Basis Set | Application | Key Findings | Reference |

|---|---|---|---|

| DFT/B3LYP/6–311++G | Molecular structure analysis of 2-methoxy-1,4-naphthoquinone (MNQ) | Provided insights into optimized geometry, vibrational modes, and electronic properties. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| DFT/B3LYP/6-311++G(d,p) | Vibrational analysis of 1-methoxynaphthalene | Achieved excellent agreement between calculated and experimental frequencies, allowing for complete vibrational assignment. researchgate.net | researchgate.net |

| TD-DFT | Calculation of electronic properties (e.g., excitation energies) | Used to study electronic transitions and calculate HOMO-LUMO energies to understand charge transfer within the molecule. researchgate.netrsc.org | researchgate.netrsc.org |

| DFT/B3LYP/6-31G(d,p) | Geometry optimization for QSAR and docking studies | Standard method for preparing molecular structures for further computational analysis like docking and descriptor generation. doi.orgbiointerfaceresearch.com | doi.orgbiointerfaceresearch.com |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is crucial for understanding the potential mechanisms of action for compounds like 6-methoxynaphthalene-1,4-dione.

Studies on various 1,4-naphthoquinone (B94277) derivatives have demonstrated their interaction with a range of biological targets. For example, derivatives of 6-methoxynaphthalene have been docked into the active site of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in cancer. researchgate.net These simulations predict the binding affinity and specific interactions, such as hydrogen bonds between the ligand and amino acid residues like Glu222 and Tyr55, as well as the NADP cofactor. researchgate.net The docking scores, such as the ICM score, provide a quantitative estimate of the binding affinity. researchgate.net

Other common targets for naphthoquinones include topoisomerases and pyruvate (B1213749) kinase. doi.org The general procedure involves preparing the 3D structures of the ligands, often optimized using DFT methods, and docking them into the crystal structure of the target protein, which is typically retrieved from the Protein Data Bank (PDB). doi.org Software like Autodock Vina and Schrödinger are commonly used to perform these simulations. doi.orgnih.gov The analysis of the results focuses on identifying key interactions—such as hydrogen bonds, hydrophobic contacts, and π–π stacking—that stabilize the ligand-protein complex. researchgate.net For instance, quantum mechanical calculations suggest that the electron-deficient quinone core of compounds like 2-chloro-7-methoxynaphthalene-1,4-dione (B8692760) facilitates binding to ATP pockets in enzymes like PI3K and topoisomerase II. vulcanchem.com

| Target Protein | Ligand Type | Key Interactions/Findings | Reference |

|---|---|---|---|

| Aldo-Keto Reductase 1C3 (AKR1C3) | 6-methoxynaphthalene derivatives | Predicted formation of multiple hydrogen bonds with active site residues (e.g., Tyr55, Glu222) and the NADP cofactor. researchgate.net | researchgate.net |

| Topoisomerase I & II | 1,4-Naphthoquinones tethered to triazoles | Docking studies revealed binding modes within the DNA-binding domain, suggesting intercalation as a mechanism of action. doi.org | doi.org |

| Pyruvate Kinase M2 (hPKM2) | 1,4-Naphthoquinone derivatives | Simulations were used to evaluate the binding mode against allosteric sites of the enzyme. doi.org | doi.org |

| Bacterial Proteins (e.g., from M. luteus) | Naphthalene-1,4-dione triazoles | Docking scores correlated with antibacterial activity, highlighting hydrophobic contacts and hydrogen bonds as crucial for binding. researchgate.net | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to identify the key molecular features that govern their potency.

For naphthoquinone derivatives, QSAR studies have been instrumental in understanding the chemical properties that drive their biological effects. nih.gov The process involves calculating a set of molecular descriptors for each compound in a dataset and then building a mathematical model that links these descriptors to the observed activity. biointerfaceresearch.com These descriptors can be categorized as 1D, 2D, or 3D and describe various aspects of the molecule, such as its size, shape, and electronic properties.

A QSAR study on 5,8-dihydroxy-1,4-naphthoquinone (B181067) derivatives identified 3D descriptors as being particularly important for predicting cytotoxic activity. mdpi.com Specifically, descriptors related to surface area, such as vsurf_S (interaction field surface area) and ASA (water-accessible surface area), were found to be significant. mdpi.com The analysis indicated that activity increased with larger van der Waals surface areas of hydrophobic atoms and hydrogen bond acceptors. mdpi.com Such models are validated internally (e.g., using leave-one-out cross-validation) and externally to ensure their predictive power, with high correlation coefficients indicating a robust model. nih.govmdpi.com

| Descriptor Class | Descriptor Name | Description | Significance in Naphthoquinones | Reference |

|---|---|---|---|---|

| 3D Descriptors | vsurf_S | Interaction field surface area | Shown to be a critical descriptor for predicting the cytotoxic activity of 1,4-naphthoquinone derivatives. mdpi.com | mdpi.com |

| 3D Descriptors | ASA | Water accessible surface area | Correlates with the molecule's interaction with its biological environment and is important for activity prediction. mdpi.com | mdpi.com |

| Topological Descriptors | Various | Describe the connectivity and branching of the molecular structure. | Used in various QSAR models to capture structural variations within a series of compounds. nih.gov | nih.gov |

| Electronic Descriptors | Various | Quantify electronic properties like charge distribution and dipole moment. | Important for modeling interactions based on electrostatic forces. researchgate.net | researchgate.net |

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its chemical reactivity and its ability to participate in biological processes like redox cycling. Theoretical calculations provide a detailed picture of this electronic landscape.

Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to these predictions. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. For naphthoquinone derivatives, electronic transitions are often characterized as π → π* and n → π*, which can be studied using Time-Dependent DFT (TD-DFT). rsc.org

Molecular Electrostatic Potential (MESP) calculations are used to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net In naphthoquinones, the electron-deficient quinone core is a key feature that facilitates redox cycling and the generation of reactive oxygen species (ROS). vulcanchem.com

The position of substituents on the naphthalene (B1677914) ring significantly influences reactivity. An electron-donating group, such as a methoxy (B1213986) group, can alter the electron distribution. udhtu.edu.ua For example, studies on related isomers have shown that a methoxy group at the 5-position passivates the adjacent C4 carbonyl group and directs nucleophilic attack to the C3 position. udhtu.edu.ua This suggests that the 6-methoxy group in this compound would similarly influence the electrophilicity of the quinone ring, affecting its interaction with biological nucleophiles.

| Property | Method of Prediction | Significance | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | DFT/TD-DFT Calculations | Indicates chemical reactivity and the energy required for electronic excitation. A smaller gap implies higher reactivity. researchgate.netrsc.org | researchgate.netrsc.org |

| Molecular Electrostatic Potential (MESP) | DFT Calculations | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for molecular interactions. researchgate.net | researchgate.net |

| Redox Cycling Potential | Quantum Mechanical Calculations | The electron-deficient quinone core is predicted to accept electrons, leading to the formation of semiquinone radicals and ROS. vulcanchem.com | vulcanchem.com |

| Site of Nucleophilic Attack | Analysis of Substituent Effects | The position of the methoxy group influences the electrophilicity of the quinone carbons, directing the attack of biological nucleophiles. udhtu.edu.ua | udhtu.edu.ua |

Electrochemical and Photophysical Properties of 6 Methoxynaphthalene 1,4 Dione and Its Derivatives

Electrochemical Redox Behavior and Cyclic Voltammetry Studies.researchgate.net

The electrochemical properties of naphthoquinone derivatives are central to their function, particularly in applications involving electron transfer processes. researchgate.net Cyclic voltammetry (CV) is a key technique used to probe the redox behavior of these molecules. acs.orgrsc.org

Studies on 2-methoxynaphthalene-1,4-dione (MeNQ) and 2,3-dimethoxynaphthalene-1,4-dione (DMeNQ), isomers and derivatives of 6-methoxynaphthalene-1,4-dione, provide insight into the electronic effects of the methoxy (B1213986) substituent. In research focused on their application as organic cathode materials for aqueous zinc-ion batteries (AZIBs), CV curves showed distinct redox peaks corresponding to the electrochemical reactions with zinc ions. researchgate.net For DMeNQ, CV curves at a scan rate of 5 mV s⁻¹ displayed characteristic charge-discharge plateaus. researchgate.net

The redox features of naphthoquinones can be finely tuned by altering the substituents. A study of a series of chalcogen-naphthoquinone-1,2,3-triazole hybrids derived from 2-methoxynaphthalene-1,4-dione demonstrated this principle. rsc.orgrsc.org The electrochemical analysis was performed in a dry dichloromethane (B109758) (DCM) solution with tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) as the supporting electrolyte. rsc.org In the cathodic region, these derivatives typically exhibit an irreversible reduction process, which is attributed to the formation of anion and di-anion radical species within the quinone moiety. rsc.org

The specific cathodic and anodic peak potentials for several of these derivatives are detailed in the table below. The measurements were conducted using a glassy carbon working electrode, a platinum wire auxiliary electrode, and a platinum wire pseudo-reference electrode, with ferrocene (B1249389) used as an internal standard. rsc.orgrsc.org

| Compound | Substituent (R) | Cathodic Peak (Epc, V) | Anodic Peak (Epa, V) |

|---|---|---|---|

| 11a | -H | -1.22 | 1.30 |

| 11b | -Cl | -1.19 | 1.34 |

| 11c | -CH₃ | -1.23 | 1.29 |

| 11d | -OCH₃ | -1.25 | 1.28 |

| 11i | -H (Sulfur analogue) | -1.20 | 1.40 |

Table 1: Electrochemical data for derivatives of 2-((1-((phenylchalcogenomethyl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)naphthalene-1,4-dione. Data sourced from rsc.org.

UV-Visible Absorption and Fluorescence Emission Characteristics.researchgate.net

The photophysical properties of naphthoquinone derivatives, including their absorption of ultraviolet-visible (UV-Vis) light and subsequent fluorescence emission, are highly dependent on their molecular structure and the surrounding solvent environment. rsc.org

Generally, naphthoquinone derivatives absorb light in the ultraviolet range, typically between 250 and 400 nm. rsc.orgrsc.org These absorption bands are often assigned to π → π* and n → π* electronic transitions. researchgate.netrsc.org The polarity of the solvent does not always cause a significant shift in the high-energy absorption bands, which are related to π → π* transitions. rsc.org However, in some cases, changes in solvent polarity or substituents can lead to modest alterations in the spectra. rsc.orgrsc.org

The fluorescence emission of these compounds is a key characteristic. For instance, some products bearing a methoxy group have been observed to exhibit blue or green-yellow fluorescence. ufmg.br In a comprehensive study of chalcogen-naphthoquinone-1,2,3-triazole hybrids, the derivatives displayed emission in the 399–435 nm range with moderate quantum yields. researchgate.netrsc.org Interestingly, for 2-methoxy-1,4-naphthoquinone (B1202248) itself, no fluorescence emission was observed in one study. researchgate.net

The photophysical parameters for a series of derivatives of 2-methoxynaphthalene-1,4-dione were systematically investigated in different solvents: dichloromethane (DCM), acetonitrile (B52724) (ACN), and dimethyl sulfoxide (B87167) (DMSO). rsc.orgrsc.org The fluorescence quantum yields (ΦF) were often found to be highest in the more polar solvent, DMSO, suggesting that the excited state is stabilized by dipole-dipole interactions with the solvent molecules. rsc.org

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF, %) |

|---|---|---|---|---|

| 11a (Se, R=H) | DCM | 250, 333 | 406 | 1.1 |

| ACN | 249, 333 | 410 | 1.4 | |

| DMSO | 257, 340 | 422 | 3.0 | |

| 11d (Se, R=OCH₃) | DCM | 251, 333 | 406 | 1.0 |

| ACN | 250, 333 | 410 | 1.5 | |

| DMSO | 258, 340 | 421 | 3.2 | |

| 11i (S, R=H) | DCM | 250, 333 | 405 | 1.3 |

| ACN | 249, 333 | 410 | 1.7 | |

| DMSO | 257, 340 | 422 | 3.5 |

Table 2: Photophysical data for derivatives of 2-((1-((phenylchalcogenomethyl)methyl)-1H-1,2,3-triazol-4-yl)methoxy)naphthalene-1,4-dione in various solvents. Data sourced from rsc.orgrsc.org.

Investigation of Excited State Processes

Understanding the processes that occur after a molecule absorbs light is crucial for applications in photochemistry and photobiology. For naphthoquinone derivatives, this involves exploring the nature of their excited states and the chemical reactions that can originate from them. researchgate.netresearchgate.net

One of the significant excited-state processes observed in related compounds is excited-state intramolecular proton transfer (ESIPT). researchgate.net For example, studies on 1-naphthol (B170400) derivatives have shown that irradiation in aqueous solution can lead to the formation of naphthoquinone methides. researchgate.net This transformation is proposed to occur via an ESIPT mechanism, where a proton is transferred within the molecule in its excited state. The acidity of naphthols increases significantly in the singlet excited state, facilitating such reactions. researchgate.net For instance, the pKa* of 1-naphthol is 0.4, much lower than its ground-state pKa, making the excited-state naphtholate ion more accessible for subsequent photochemical reactions. researchgate.net

Theoretical calculations, such as time-dependent density functional theory (TDDFT), are invaluable tools for elucidating the electronic nature of the excited states of these molecules. rsc.orgresearchgate.net Such calculations have been used to support experimental absorption spectra and to investigate the singlet and triplet states and their vertical transitions. rsc.orgresearchgate.net These computational approaches provide insights into the molecular orbitals involved, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding the electronic transitions and reactivity. researchgate.net The investigation of these excited state behaviors is critical for the development of new fluorescent probes and photosensitizers. researchgate.netrsc.org

Applications As a Synthetic Intermediate and in Advanced Materials Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The chemical architecture of 6-Methoxynaphthalene-1,4-dione makes it a valuable precursor in the construction of more complex molecular frameworks. Quinone-based molecules are widely utilized as building blocks for the synthesis of bioactive natural products, pharmaceuticals, and other functional materials. google.com The presence of a quinone moiety, with its electrophilic carbon atoms, and a methoxy-substituted aromatic ring allows for a variety of chemical transformations.

The reactivity of the naphthoquinone core enables several key synthetic operations:

Michael Additions: The double bond in the quinone ring is susceptible to nucleophilic addition, a common strategy for introducing new substituents. For instance, reactions with amines or thiols can be used to synthesize a range of amino- and thio-substituted naphthoquinones. tandfonline.comresearchgate.net

Diels-Alder Reactions: The quinone can act as a dienophile in cycloaddition reactions, providing a pathway to complex polycyclic systems.

C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds on the quinone ring, offering an efficient route to introduce alkyl or aryl groups without pre-functionalization steps like halogenation. google.com

Substitution Reactions: The methoxy (B1213986) group, or other groups introduced onto the ring, can be subjected to nucleophilic substitution, further diversifying the range of accessible derivatives. scielo.br

These reactions underscore the compound's role as a versatile starting material. For example, a variety of naphthoquinone derivatives have been synthesized using these fundamental reaction types, leading to compounds with potential applications in medicine and materials science. google.comontosight.ai The synthesis of heterocyclic naphthoquinone derivatives often begins with a Michael-like addition to the 1,4-naphthoquinone (B94277) core. tandfonline.com The strategic derivatization of the this compound skeleton is a key approach to developing novel compounds with tailored properties.

Table 1: Examples of Synthetic Transformations Involving the Naphthoquinone Core

| Reaction Type | Reagents/Conditions | Product Type | Potential Application | Reference |

| Nucleophilic Substitution | Aromatic/Aliphatic Amines | Amino-substituted Naphthoquinones | Dyes, Biologically Active Molecules | tandfonline.comscielo.br |

| Michael Addition | N-nucleophiles | N-heteroatom-substituted Naphthoquinones | Disperse Dyes | tandfonline.com |

| C-H Functionalization | Cycloalkanes, Cu(OTf)₂, Oxidant | Cycloalkyl-substituted Naphthoquinones | Bioactive Molecules | google.com |

| Cyclization | Amino-substituted Naphthoquinones | Heterocyclic Naphthoquinones | Fluorescent Switches, Battery Materials | tandfonline.comresearchgate.net |

Potential in Organic Electronic and Optoelectronic Devices

Naphthoquinone derivatives are gaining attention in materials science for their interesting optical and electrical properties. ontosight.ai Their planar, conjugated structure is conducive to electron transport, making them candidates for use in organic electronics. Research has demonstrated the potential of naphthoquinones in applications such as organic light-emitting diodes (OLEDs), fluorescent molecular switches, and energy storage systems. tandfonline.comresearchgate.net

The electronic properties of the naphthoquinone core can be finely tuned by introducing various functional groups. researchgate.net For example, the addition of amino groups at the 2- and 3-positions of the 1,4-naphthoquinone ring was shown to significantly improve the performance of lithium-organic batteries. researchgate.net This modification resulted in a low band gap and a more than 20-fold enhancement in the lithium diffusion rate compared to the unmodified naphthoquinone. researchgate.net Further cyclization of these amino groups to form an imidazole (B134444) ring fused to the naphthoquinone skeleton led to an enhancement in the redox potential, a desirable characteristic for cathode materials. researchgate.net

In the realm of optoelectronics, heterocyclic naphthoquinone derivatives have been synthesized and studied as potential fluorescent switching molecules. tandfonline.com These materials can interconvert between different chemical forms under the influence of light or a redox stimulus, leading to a change in their fluorescence properties. tandfonline.com This behavior is crucial for applications in optical information storage and fluorescent sensors. The 6-methoxy group in this compound, as an electron-donating group, would be expected to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the parent system, thereby influencing its charge-transport and optical properties. While specific device data for this compound is not extensively detailed, the research on related derivatives provides a strong rationale for its investigation in these advanced material applications.

Table 2: Performance of Modified Naphthoquinone Derivatives in Electronic Applications

| Derivative | Application | Key Finding | Reference |

| 2,3-diamino-1,4-naphthoquinone (DANQ) | Lithium-Organic Battery | High discharge capacity (250 mAh g⁻¹), excellent rate performance, and stability. | researchgate.net |

| 1H-naphtho[2,3-d]imidazole-4,9-dione (IMNQ) | Lithium-Organic Battery | 0.15 V enhancement in redox potential compared to the amino derivative. | researchgate.net |

| 2-(4-amino-benzosulfonyl)-5H-benzo[b]carbazole-6,11-dione | Fluorescent Switch | Exhibited good fluorescent switching properties confirmed by UV-vis, PL, and CV techniques. | tandfonline.com |

Utilization in Dye and Pigment Development

Naphthoquinones constitute an important class of chromophores, with many natural and synthetic derivatives used as dyes and pigments. numberanalytics.comsuzannedekel.com The characteristic color of these compounds arises from the conjugated system of the naphthoquinone core. The color can be modified and intensified by the introduction of auxochromic groups, such as hydroxyl (-OH) or methoxy (-OCH₃) groups. scribd.com The methoxy group in this compound acts as an electron-donating auxochrome, which can shift the absorption spectrum to longer wavelengths (a bathochromic shift), thereby deepening the color.

The versatility of the naphthoquinone skeleton allows for the synthesis of a wide array of dyes with different hues and properties. nii.ac.jp For instance, new disperse dyes based on N-,O-heteroatom-substituted-1,4-naphthoquinone have been synthesized for dyeing polyethylene (B3416737) terephthalate (B1205515) (PET) fabrics. tandfonline.com In one study, dyes were prepared by reacting 2,3-dichloro-1,4-naphthoquinone with various aromatic and aliphatic amines, resulting in compounds with good color strength and fastness properties on PET fibers. tandfonline.com The resulting colors and their intensity are highly dependent on the specific substituent introduced onto the naphthoquinone ring. While this compound itself is a colored solid, its primary value in this field is likely as an intermediate for producing a broader palette of derived dyes. solubilityofthings.com

Table 3: Examples of Naphthoquinone-Based Dyes and Their Properties

| Dye Structure Base | Substituent | Application/Property | Reference |

| 2,3-dichloro-1,4-naphthoquinone | Various N-nucleophiles | Disperse dyes for PET fabrics | tandfonline.com |

| 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) | - | Orange dye for proteins (hair, skin) | suzannedekel.com |

| 5-hydroxy-1,4-naphthoquinone (Juglone) | - | Yellow and brown dye from walnut family plants | suzannedekel.com |

| 1,4-naphthoquinone | Amino groups | Intermediates for vat dyes (e.g., Helindon Red CR) | nii.ac.jp |

Prospects in Agrochemical Development

Naphthoquinones and their derivatives exhibit a broad spectrum of biological activities, which has prompted significant research into their use as agrochemicals. numberanalytics.commdpi.com These compounds have shown potential as fungicides, herbicides, and insecticides. acs.orgnih.govgoogle.com The mechanism of action is often related to their ability to undergo redox cycling, generating reactive oxygen species (ROS) that are detrimental to target organisms, or to interfere with vital biological processes like photosynthesis or respiration. acs.org

Several studies have highlighted the potential of this chemical class:

Fungicidal Activity: Derivatives of 1,4-naphthoquinone have demonstrated broad-spectrum fungicidal activity against numerous phytopathogenic fungi. nih.gov Notably, a study on the antifungal activity of various naphthalene-1,4-diones found that 3-arylamino-5-methoxy-naphthalene-1,4-diones were particularly potent against Candida and Aspergillus niger species. researchgate.net This finding is highly relevant, suggesting that the methoxy substituent, as seen in this compound, can be a key feature in designing effective antifungal agents.

Herbicidal Activity: A series of natural naphthoquinone derivatives were designed to act as herbicides by targeting the Photosystem II (PS II) complex in plants. acs.org Several of these synthesized compounds exhibited superior herbicidal activities against both dicotyledonous and monocotyledonous weeds compared to the commercial herbicide atrazine (B1667683). acs.org

Insecticidal Activity: Patents have been filed for certain naphthoquinone derivatives for their use as pesticides, specifically as insecticides and acaricides, indicating commercial interest in this area. google.com

The structural framework of this compound serves as a promising starting point for the development of new agrochemicals. By applying the synthetic strategies discussed in section 7.1, it is possible to generate libraries of derivatives for screening to identify new lead compounds with enhanced potency and selectivity for agricultural applications.

Table 4: Agrochemical Activity of Selected Naphthoquinone Derivatives

| Compound/Derivative Class | Target Organism/System | Activity/Finding | Reference |

| 3-arylamino-5-methoxy-naphthalene-1,4-diones | Candida spp., Aspergillus niger | Exhibited potent in vitro antifungal activity. | researchgate.net |

| Plumbagin and Juglone (B1673114) Derivatives | 14 phytopathogenic fungi | Showed broad-spectrum fungicidal activities; some had higher efficacy than commercial fungicides. | nih.gov |

| Naphthoquinone-diaryl ether derivatives | Portulaca oleracea, Echinochloa crusgalli | Compound B5 showed superior herbicidal activity to atrazine by targeting Photosystem II. | acs.org |

| General Naphthoquinone Derivatives | Insects, Acarids | Patented for use as insecticides and acaricides. | google.com |

Future Research Directions and Unexplored Avenues for 6 Methoxynaphthalene 1,4 Dione

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 6-Methoxynaphthalene-1,4-dione and its derivatives is geared towards environmentally friendly and efficient processes. Research is moving away from traditional methods that may involve harsh reagents and conditions, towards greener alternatives.

A promising future direction lies in the application of biodegradable organocatalysts. For instance, a method for synthesizing related 2-alkoxy-1,4-naphthoquinones utilizes sulfonic acid-functionalized chitosan, a biodegradable catalyst derived from a natural polymer. acs.org This approach not only offers high yields but also aligns with the principles of green chemistry by using a reusable and eco-friendly catalyst. acs.org Future work could focus on optimizing this specific method for this compound and expanding the catalyst scope.

Further research should also explore other sustainable strategies, such as:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. mdpi.com